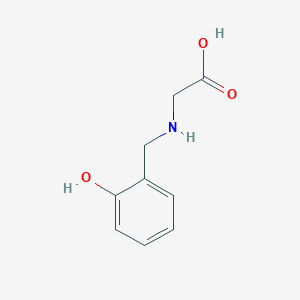

(2-Hydroxybenzyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

2233-84-3 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-[(2-hydroxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C9H11NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |

InChI Key |

FZQZIWPHRQKFPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxybenzyl Glycine

Direct Synthetic Routes to (2-Hydroxybenzyl)glycine

Direct synthetic routes to this compound predominantly involve the formation of a carbon-nitrogen bond between a salicylaldehyde (B1680747) derivative and glycine (B1666218). These methods are often one-pot procedures that are efficient and atom-economical.

Reductive Amination Strategies with Salicylaldehyde Derivatives and Glycine

Reductive amination, also known as reductive alkylation, is a cornerstone method for the synthesis of amines. This reaction typically involves the in-situ formation of an imine from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. In the context of this compound synthesis, this involves the reaction of salicylaldehyde with glycine.

The process begins with the nucleophilic attack of the amino group of glycine on the carbonyl carbon of salicylaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (an imine). The subsequent reduction of the imine intermediate yields the final product, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The choice of reducing agent can be critical, as harsher reagents like lithium aluminum hydride (LiAlH₄) are less compatible with the acidic proton of the carboxylic acid and the phenolic hydroxyl group.

The reaction conditions, such as solvent and pH, play a crucial role in the efficiency of the reaction. The formation of the imine is often favored under slightly acidic conditions, which catalyze the dehydration step. However, the pH must be carefully controlled to avoid protonation of the amine, which would render it non-nucleophilic.

Condensation Reactions and Subsequent Reductions

This approach is closely related to reductive amination but can be performed in a stepwise manner where the intermediate Schiff base is isolated before reduction. The condensation of salicylaldehyde and glycine to form the N-(2-hydroxybenzylidene)glycine Schiff base is a well-established reaction. This condensation is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and can be catalyzed by a base.

Once the Schiff base is formed and isolated, it can be reduced to this compound. This two-step process allows for the purification of the intermediate, which can lead to a purer final product. The reduction of the isolated imine can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents like sodium borohydride.

The following table summarizes a typical procedure for the synthesis of the Schiff base intermediate:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| Salicylaldehyde | Glycine | Methanol | KOH | Potassium N-[(2-hydroxyphenyl)methylene]glycinate |

This intermediate can then be subjected to a reduction step to yield this compound.

Synthesis of N-Substituted this compound Analogues

The synthesis of N-substituted analogues of this compound allows for the modulation of the compound's chemical and physical properties, which is particularly important for applications in drug discovery and materials science.

Introduction of Varied Functional Groups on the Nitrogen Atom

N-substituted this compound analogues can be prepared by several methods. One common approach is to use a substituted amine in the reductive amination reaction with salicylaldehyde and a glycine derivative. For example, reacting salicylaldehyde with an N-alkyl or N-aryl glycine ester, followed by reduction, would yield the corresponding N-substituted this compound ester, which can then be hydrolyzed to the carboxylic acid.

Alternatively, this compound itself can be N-alkylated or N-arylated. Direct alkylation can be achieved using alkyl halides, but this method can lead to a mixture of mono- and di-alkylated products. A more controlled method is reductive amination of the secondary amine of this compound with another aldehyde or ketone.

The introduction of a wide range of functional groups on the nitrogen atom is possible, including:

Alkyl chains: To modify lipophilicity.

Aryl groups: To introduce electronic and steric variations.

Functional groups: Such as esters, amides, or other moieties for further chemical modification or to act as pharmacophores.

A general scheme for the synthesis of N-aryl (2-hydroxybenzyl)glycines can involve the reaction of a 2-chloro-N-aryl acetamide, which can undergo rearrangement and subsequent reaction to form the desired product. nih.gov

Chiral Synthesis and Stereoselective Approaches for Optically Active Derivatives

The synthesis of optically active derivatives of this compound is of great interest, as stereochemistry often plays a critical role in the biological activity of molecules. Asymmetric synthesis of these compounds can be achieved through several strategies. nih.gov

One approach involves the use of a chiral auxiliary. For example, a chiral glycine enolate equivalent can be alkylated with a 2-hydroxybenzyl electrophile. The chiral auxiliary directs the stereochemical outcome of the reaction, and its subsequent removal affords the enantiomerically enriched N-substituted this compound.

Another strategy is the use of stereoselective reduction of a prochiral Schiff base intermediate. This can be accomplished using a chiral reducing agent or a chiral catalyst in a hydrogenation reaction. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor can lead to the formation of a single enantiomer of the desired product.

The development of stereoselective methods for the synthesis of arylglycines has been an active area of research, with various protocols being developed to control the stereochemistry at the α-carbon. mountainscholar.org These methods can be adapted for the synthesis of chiral this compound derivatives.

The following table provides an overview of general approaches to asymmetric synthesis of amino acids that can be applied to this compound derivatives:

| Method | Description |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereoselective formation of a new stereocenter. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for their separation. |

Modification of the Phenolic Hydroxyl and Carboxylic Acid Functionalities

The presence of both a phenolic hydroxyl and a carboxylic acid group in this compound allows for selective and differential functionalization, leading to a diverse range of derivatives.

Esterification and Amidation Strategies

The carboxylic acid group of this compound is readily converted into esters and amides through various established synthetic protocols. These reactions are fundamental in peptide synthesis and for the creation of prodrugs or molecules with altered solubility and reactivity.

Esterification is commonly achieved by reacting this compound with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl or ethyl esters can be accomplished by refluxing with methanol or ethanol and a catalytic amount of a strong acid like hydrogen chloride or thionyl chloride. nih.govresearchgate.netgoogle.comgoogle.com The use of trimethylchlorosilane in methanol at room temperature also provides an efficient method for the preparation of amino acid methyl esters. nih.gov

Amidation of the carboxylic acid can be carried out by coupling with a primary or secondary amine using a suitable activating agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as TBTU, often in the presence of a base like diisopropylethylamine (DIPEA). uctm.edursc.orgresearchgate.net Direct amidation of unprotected amino acids can also be achieved using Lewis acid catalysts, offering a more atom-economical approach. nih.gov

| Derivative | Reagents and Conditions | Yield (%) | Reference |

| This compound methyl ester | Methanol, Thionyl chloride, Reflux | ~98% | google.com |

| This compound ethyl ester | Ethanol, Hydrogen chloride (saturated), Reflux | 87-90% | researchgate.net |

| N-Benzyl-(2-Hydroxybenzyl)glycine amide | Benzylamine, TBTU, DIPEA, CH2Cl2/DMF, 0°C to RT | Not Specified | uctm.edu |

Etherification and Alkylation of the Hydroxyl Group

The phenolic hydroxyl group of this compound can undergo etherification and alkylation to yield derivatives with modified electronic and steric properties. Selective modification of this group in the presence of the other functionalities is a key synthetic challenge.

Etherification can be achieved under basic conditions by reacting with an alkyl halide. The phenoxide ion, generated by a base such as potassium carbonate, acts as a nucleophile. Selective O-methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. frontiersin.org

Alkylation with other electrophiles, such as benzyl (B1604629) halides, can also be performed to introduce larger substituents on the phenolic oxygen. mdpi.com The choice of solvent and base is crucial to control the selectivity between N-alkylation and O-alkylation.

| Derivative | Reagents and Conditions | Selectivity | Reference |

| N-(2-Methoxybenzyl)glycine | This compound, Dimethyl sulfate, K2CO3, Acetone, Reflux | Selective O-methylation | frontiersin.org |

| N-(2-Benzyloxybenzyl)glycine | This compound, Benzyl bromide, K2CO3, DMF, RT | Selective O-benzylation | mdpi.com |

Synthesis of Polymeric and Oligomeric this compound Derivatives

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers and oligomers with potential applications in materials science and biomedicine.

Development of Polymeric Ligands incorporating this compound Units

Polymers incorporating this compound units can act as macromolecular ligands capable of chelating metal ions. The synthesis of such polymers can be achieved through polycondensation reactions. For instance, reaction with diacyl chlorides can lead to the formation of polyamides where the this compound moiety is part of the polymer backbone. physicsandmathstutor.comsavemyexams.comchemrevise.org The phenolic hydroxyl group and the glycine chelating unit within the polymer structure can then coordinate with metal ions. The synthesis of N-substituted glycine polymers, known as polypeptoids, offers another route to create polymeric structures with tailored side chains. semanticscholar.orgglobethesis.com

| Polymer Type | Monomers | Polymerization Method | Potential Application |

| Polyamide | This compound, Adipoyl chloride | Interfacial polycondensation | Metal-chelating resin |

| Polypeptoid | N-(2-Hydroxybenzyl)glycine N-carboxyanhydride (hypothetical) | Ring-opening polymerization | Biomimetic material |

Oligomerization and Peptide Conjugation Strategies

Oligomerization of this compound can lead to the formation of short, well-defined chains with unique folding properties. Solid-phase synthesis techniques, similar to those used for peptides and peptoids, can be employed for the stepwise synthesis of these oligomers. nih.govresearchgate.net This allows for precise control over the sequence and length of the oligomer.

Peptide conjugation involves the coupling of this compound to a peptide chain. This can be achieved using standard peptide coupling reagents. bachem.comyoutube.com The incorporation of this non-proteinogenic amino acid can introduce unique structural and functional properties to the resulting peptide. For example, the N-(2-hydroxybenzyl)cysteine unit has been rationally designed as a thioesterification device for the synthesis of cyclic peptides. researchgate.net

| Strategy | Method | Key Features | Reference |

| Oligomer Synthesis | Solid-phase synthesis using Fmoc or Boc chemistry | Precise control over sequence and length | nih.govresearchgate.net |

| Peptide Conjugation | Solution-phase or solid-phase coupling using carbodiimide (B86325) or uronium reagents | Introduction of a phenolic chelating group into a peptide | bachem.comyoutube.com |

Coordination Chemistry and Metal Chelation Studies of 2 Hydroxybenzyl Glycine

Ligand Design and Denticity of (2-Hydroxybenzyl)glycine

This compound, a derivative of the simplest amino acid, glycine (B1666218), is an aromatic amino acid. Its structure, featuring a glycine moiety attached to a 2-hydroxybenzyl group, provides multiple coordination sites, making it an effective chelating agent for various metal ions. The presence of the phenolic hydroxyl, amine, and carboxyl groups allows for a range of denticity, enabling the ligand to form stable complexes with transition metals.

The denticity of this compound in metal complexes is flexible and can vary depending on the metal ion, the stoichiometry of the complex, and the reaction conditions. It can act as a bidentate, tridentate, or even a multidentate ligand, leading to the formation of mononuclear or polynuclear complexes.

Bidentate Coordination: In its simplest coordination mode, this compound can act as a bidentate ligand. This is commonly observed in complexes where the metal-to-ligand ratio is 1:2 or 1:3. In this mode, the ligand typically coordinates to the metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.

Tridentate Coordination: The presence of the phenolic hydroxyl group allows for tridentate chelation. In this mode, the ligand coordinates to a single metal center via the amino nitrogen, a carboxylate oxygen, and the phenolic oxygen. This results in the formation of two fused chelate rings, a five-membered ring and a six-membered ring, which enhances the stability of the resulting complex. Reduced Schiff base ligands, such as N-(2-hydroxybenzyl)-amino acids, are known to coordinate with metal ions through the phenolato oxygen, amine nitrogen, and carboxylate oxygen, facilitating the formation of phenoxo-bridged dinuclear complexes researchgate.net.

Multidentate and Bridging Coordination: this compound can also exhibit multidentate behavior, particularly in polynuclear complexes. The carboxylate group can act as a bridging ligand, coordinating to two different metal centers. Similarly, the phenolic oxygen can also bridge two metal ions. For instance, in some copper(II) complexes with related N-(2-hydroxybenzyl)-amino amide ligands, the Cu(II) atoms are bridged by two phenolato oxygen atoms, forming dimeric structures researchgate.net.

The following table summarizes the possible coordination modes of this compound:

| Coordination Mode | Donating Atoms | Resulting Structure |

| Bidentate | Amino (N), Carboxylate (O) | Mononuclear complex with a 5-membered chelate ring |

| Tridentate | Amino (N), Carboxylate (O), Phenolic (O) | Mononuclear complex with fused 5- and 6-membered chelate rings |

| Bridging | Carboxylate (O, O'), Phenolic (O) | Dinuclear or polynuclear complexes |

The coordination versatility of this compound is a direct consequence of the distinct roles played by its three key functional groups:

Phenolic Hydroxyl Group: The deprotonated phenolic hydroxyl group (phenolate) is a strong coordinating agent. Its involvement in chelation leads to the formation of a stable six-membered ring. Furthermore, the phenolate oxygen can act as a bridging ligand between two metal centers, facilitating the formation of dinuclear or polynuclear complexes with interesting magnetic and catalytic properties researchgate.net.

Amine Group: The secondary amine group is a key coordination site. Its nitrogen atom readily donates its lone pair of electrons to a metal ion, forming a stable five-membered chelate ring in conjunction with the carboxylate group.

Carboxyl Group: The carboxyl group offers multiple coordination possibilities. It can coordinate to a metal ion in a monodentate fashion through one of its oxygen atoms. More commonly, it acts as a bidentate chelating agent, forming a five-membered ring with the amino group. Additionally, the carboxylate group can bridge two metal ions, contributing to the formation of polymeric structures.

The interplay of these three functional groups allows this compound to form a variety of stable complexes with different geometries and nuclearities.

Metal Ion Complexation Equilibria and Stoichiometry

The formation of metal complexes with this compound in solution is governed by complex equilibria that are highly dependent on factors such as pH, temperature, and the nature of the metal ion. Understanding these equilibria is crucial for predicting the speciation of the metal complexes under different conditions.

The stability of metal complexes with this compound is quantified by their stability constants (also known as formation constants). These constants are typically determined using potentiometric titration and spectroscopic methods.

Potentiometric Titrations: This is a widely used technique to determine the stability constants of metal complexes. It involves monitoring the pH of a solution containing the metal ion and the ligand as a function of the volume of a standard base added. The resulting titration curves provide information about the protonation constants of the ligand and the stability constants of the metal complexes. The data is often analyzed using computer programs to obtain accurate values for the stability constants of various complex species formed in solution. The stability constants of binary and ternary complexes of various metal ions with ligands like salicylic (B10762653) acid and amino acids have been determined using this method iosrjournals.org.

Spectroscopic Methods: UV-Visible and fluorescence spectroscopy can also be employed to determine stability constants. These methods rely on the changes in the absorption or emission spectra of the ligand or the metal ion upon complexation. By monitoring these spectral changes as a function of the metal or ligand concentration, the stoichiometry and stability of the complexes can be determined.

The following table presents typical stability constants (log K) for related glycine and salicyl-type ligands with some common transition metal ions, which can provide an estimate for the expected stability of this compound complexes.

| Metal Ion | Ligand | Log K1 | Log K2 | Method | Reference |

| Cu(II) | Glycine | 8.15 | 6.95 | Potentiometry | Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. |

| Ni(II) | Glycine | 5.76 | 4.98 | Potentiometry | Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. |

| Zn(II) | Glycine | 5.03 | 4.54 | Potentiometry | Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. |

| Cu(II) | Salicylic Acid | 10.6 | 8.5 | Potentiometry | Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. |

| Ni(II) | Salicylic Acid | 6.9 | 5.1 | Potentiometry | Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. |

It is expected that the stability of this compound complexes would follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The formation of different complex species of this compound with metal ions is highly pH-dependent. At low pH, the ligand is fully protonated, and complex formation is minimal. As the pH increases, the carboxyl and then the phenolic hydroxyl and amino groups deprotonate, making the ligand more available for coordination.

Low pH (acidic): At very low pH, the ligand exists predominantly in its fully protonated form. Complexation is generally not favored as the metal ions have to compete with protons for the ligand's coordination sites.

Intermediate pH (neutral): As the pH increases, the carboxyl group deprotonates, facilitating the formation of 1:1 (metal:ligand) complexes. In this pH range, the ligand can act as a bidentate or tridentate chelating agent.

High pH (basic): At higher pH values, the phenolic hydroxyl and amino groups are also deprotonated, leading to the formation of more stable and higher-order complexes, such as 1:2 species. The formation of hydroxo complexes may also occur at very high pH.

The speciation of metal complexes as a function of pH can be visualized using species distribution diagrams, which are constructed based on the determined stability constants. For Ni(II) complexes with glycine, the formation of NiL, NiL₂, and NiL₃ species is observed to be strongly pH-dependent, with the successive formation of these complexes as the pH increases ijnc.irijnc.ir.

The thermodynamic parameters of metal-ligand interactions, including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide valuable insights into the nature of the bonding and the driving forces for complex formation. These parameters can be determined from the temperature dependence of the stability constants.

The relationship between these parameters is given by the equation:

ΔG = -RTlnK = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

Enthalpy Change (ΔH): The enthalpy change reflects the heat absorbed or released during the complexation reaction. A negative ΔH value indicates an exothermic reaction, which is generally associated with the formation of strong covalent bonds between the metal and the ligand.

Studies on similar systems, such as the complexation of transition metals with salicylic acid and amino acids, have shown that the formation of these complexes is often driven by both favorable enthalpy and entropy changes iosrjournals.org.

The following table provides an example of thermodynamic data for the complexation of Cu(II) with glycine.

| Parameter | Value | Units |

| ΔG₁ | -46.5 | kJ/mol |

| ΔH₁ | -25.1 | kJ/mol |

| TΔS₁ | 21.4 | kJ/mol |

| ΔG₂ | -39.7 | kJ/mol |

| ΔH₂ | -29.3 | kJ/mol |

| TΔS₂ | 10.4 | kJ/mol |

| Data for Cu(II)-Glycine complexation at 298 K. Source: Martell, A. E. (1981). The Chelate Effect. |

Redox Activity and Electron Transfer Mechanisms of Metal Complexes

The ability of this compound and its derivatives to chelate metal ions has prompted investigations into the redox behavior of the resulting complexes. The interplay between the ligand structure and the coordinated metal center dictates the electron transfer properties, which are crucial for understanding their potential roles in biological and catalytic systems.

Studies on Iron(III) and Other Transition Metal Complexes

Research into the redox activity of iron complexes with ligands structurally related to this compound, such as N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (EHBG), has revealed important insights. Studies on these iron(III) chelates show that they generally possess low redox activity. nih.gov This suppressed activity is significant, particularly for potential applications where redox cycling could lead to undesirable side reactions, such as in magnetic resonance imaging contrast agents. nih.govresearchgate.net

The stability of the metal complex is a key factor governing its redox behavior. For instance, Fe³⁺ complexes of EHBG-type ligands exhibit very high stability constants (pK values ranging from 30–40), favoring the Fe³⁺ state over Fe²⁺ by approximately 10 orders of magnitude. nih.gov This high stability inherently limits the metal's ability to participate in electron transfer reactions. The kinetics of electron transfer reactions involving metal complexes can occur through either outer-sphere or inner-sphere mechanisms. uv.esyork.ac.uk In an outer-sphere mechanism, the electron transfers between reactants without any change to their coordination spheres, whereas an inner-sphere mechanism involves a bridging ligand shared between the two metal centers. uv.esyork.ac.uk The specific mechanism for this compound complexes would depend on the lability of the metal center and the availability of suitable bridging ligands.

Factors such as the hydrophobicity of the ligand and its capacity for hydrogen bonding also play a major role in the resulting redox effects. nih.gov For example, chelates featuring hydrophobic phenyl groups tend to be less redox-active. nih.gov The oxidation kinetics of ternary Co(II) complexes involving glycine have also been studied, demonstrating that the rate-determining step can involve the substitution of a coordinated water molecule by the glycinate ligand, which precedes the electron transfer event. ekb.eg

Analysis of Fenton and Haber-Weiss Cycle Relevance (Mechanistic)

The relevance of metal complexes in biological systems is often assessed by their ability to participate in the Fenton and Haber-Weiss reactions, which produce highly reactive hydroxyl radicals (•OH). wikipedia.orgbrieflands.comnih.gov The iron-catalyzed Haber-Weiss reaction is a cycle that begins with the reduction of Fe³⁺ to Fe²⁺ by a superoxide radical (•O₂⁻), followed by the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical, a hydroxide ion, and Fe³⁺. wikipedia.org

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH wikipedia.org

Haber-Weiss Cycle:

Fe³⁺ + •O₂⁻ → Fe²⁺ + O₂ wikipedia.org

Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH wikipedia.orgNet Reaction: •O₂⁻ + H₂O₂ → •OH + OH⁻ + O₂ wikipedia.org

Studies on iron complexes of this compound derivatives, like EHBG, have specifically evaluated their activity within these cycles. The results indicate that these complexes exhibit low redox activity in both the complete Haber-Weiss cycle and the isolated Fenton reaction. nih.gov The activity of the studied [Fe(EHBG)]²⁻ complexes did not surpass 30% of the activity of reference compounds like [Fe(EDTA)]⁻ or FeCl₃. nih.gov While some complexes, such as [Fe(EHBG)]²⁻, are capable of generating hydroxyl radicals from hydrogen peroxide in the Fenton reaction, they are not efficient in the catalytic transformation required for the full Haber-Weiss cycle. nih.gov This low reactivity is a critical characteristic, as the generation of hydroxyl radicals via these pathways is a primary mechanism of oxidative stress and toxicity in biological systems. brieflands.comresearchgate.net

| Complex Type | Reaction | Observed Activity Relative to [Fe(EDTA)]⁻ | Reference |

|---|---|---|---|

| EHPG and EHBG Derivatives | Fenton Reaction | < 30% | nih.gov |

| EHPG and EHBG Derivatives | Haber-Weiss Cycle | < 30% | nih.gov |

| [Fe(EHBG)]²⁻ | Fenton Reaction | Forms •OH but is inefficient in the full cycle | nih.gov |

Advanced Characterization of Metal Complexes

To fully understand the structure-function relationship in metal complexes of this compound, advanced characterization techniques are employed. These methods provide detailed information on the three-dimensional structure, coordination environment, and electronic properties of the complexes.

Crystallographic Analysis of Metal-(2-Hydroxybenzyl)glycine Complexes

X-ray crystallography provides definitive proof of structure by mapping the precise atomic positions in a crystalline solid. While specific crystallographic data for metal complexes of the parent this compound are not widely available in the literature, analysis of related structures provides valuable models for the expected coordination.

For instance, the crystal structure of a related iron(III) complex with a glycine derivative of a bis(phenol)amine ligand reveals a distorted trigonal bipyramidal coordination sphere around the iron center. researchgate.net In this complex, the iron(III) is surrounded by an amine nitrogen, a carboxylate oxygen, and two phenolate oxygen atoms from the ligand. researchgate.net Furthermore, the carboxylate group acts as a bridging ligand, connecting to an iron center of a neighboring complex. researchgate.net

Studies on simpler ferrous glycine complexes, such as ferrous glycine sulfate (B86663), show that the iron atom can be coordinated by water molecules and the oxygen atoms of both the glycine's carboxylate group and the sulfate anions. researchgate.netresearchgate.net In some cases, polymeric chains are formed where the glycine ligand bridges metal centers. These examples suggest that this compound would likely coordinate to metal ions through the nitrogen atom of the amino group and the oxygen atoms from both the carboxylate and the phenolic hydroxyl groups, acting as a tridentate ligand.

Spectroscopic Signatures of Metal Coordination (e.g., UV-Vis, EPR for mechanistic insights)

Spectroscopic techniques are indispensable for probing the coordination environment of the metal ion and for monitoring reaction mechanisms.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within the molecule. The coordination of a metal ion to this compound is expected to cause shifts in the absorption bands of the ligand. For N-modified glycine complexes, UV-Vis spectra typically show a slight shift in wavelength and a significant hyperchromic effect (increase in absorbance) compared to the free ligand, confirming complexation. scispace.comubbcluj.ro Perturbations in the UV spectrum of an enzyme upon binding of metal ions or substrates can be used to directly assess the thermodynamics and kinetics of these interactions. nih.gov For example, the binding of Fe(II) and other divalent metal ions to the α-ketoglutarate dependent dioxygenase TauD leads to a decrease in absorption at ~297 nm, a signature that can be used to monitor the binding event. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes containing paramagnetic metal ions, such as Fe(III), Cu(II), and Mn(II). researchgate.net It provides detailed information about the electronic structure and the local coordination environment of the metal center. researchgate.net The shape of the EPR spectrum and its parameters (e.g., g-values) are sensitive to the symmetry around the metal ion. scispace.com For instance, the EPR spectrum for a copper(II)-glycine derivative complex suggested an axial symmetry around the metallic ion. scispace.com EPR is particularly useful for gaining mechanistic insights into redox processes. nih.govbiu.ac.ilresearchgate.net The spin-trapping method, monitored by EPR, is a standard technique used to detect and quantify the production of short-lived radical species like the hydroxyl radical in Fenton and Haber-Weiss reactions, thereby providing direct evidence of a complex's redox activity. nih.govresearchgate.net

| Technique | Observation | Information Gained | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Shift in wavelength (hypsochromic or bathochromic) and increase in absorbance (hyperchromic effect) of ligand bands. | Confirmation of metal-ligand coordination; study of binding thermodynamics and kinetics. | scispace.comubbcluj.ronih.gov |

| EPR Spectroscopy | Characteristic spectra for paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺). | Information on metal ion oxidation state, electronic structure, and coordination symmetry. | scispace.comresearchgate.net |

| EPR Spectroscopy (with spin trapping) | Detection and quantification of signals from radical adducts. | Mechanistic insight into redox activity; detection of reactive oxygen species (e.g., •OH). | nih.govresearchgate.net |

Applications of this compound Chelators in Research Systems

The unique properties of this compound and its derivatives as metal chelators suggest their utility in various research applications. The ability to form stable complexes with transition metals, combined with tunable redox activity, opens avenues for their use as model compounds, catalysts, and specialized probes.

One potential application stems from the low redox activity observed in their iron complexes. nih.gov Iron chelates that are stable and redox-inert are valuable candidates for the development of magnetic resonance imaging (MRI) contrast agents. nih.govresearchgate.net The primary function of such an agent is to alter the relaxation times of water protons without engaging in potentially harmful redox cycling that could generate reactive oxygen species.

Furthermore, active iron N,O-complexes can serve as models for the active sites of metalloenzymes, such as catechol dioxygenases. researchgate.net By synthesizing and characterizing complexes that mimic the coordination environment and reactivity of these enzymes, researchers can gain a deeper understanding of their catalytic mechanisms.

The glycine backbone also provides a scaffold that can be incorporated into larger molecular structures, such as peptides. researchgate.net The site-selective modification and functionalization of glycine derivatives are of interest in peptide chemistry for creating novel biomolecules with enhanced stability or new biological functions. researchgate.net The chelation properties of a this compound moiety could be used to introduce metal-binding sites into peptides for applications in catalysis or diagnostics.

Metal Ion Buffering Systems in Biochemical Assays

In biochemical and enzymatic assays, maintaining a constant concentration of free metal ions is often as critical as maintaining a stable pH. Many enzymes require specific metal ions as cofactors for their activity, but are inhibited by excess concentrations of the same or different metals. Standard pH buffers, such as Tris or phosphate, can inadvertently chelate metal ions, altering their bioavailability and leading to inaccurate experimental results. This has led to the development of specialized metal ion buffering systems.

A metal ion buffer consists of a chelating ligand that forms a complex with a metal ion with a specific stability constant. The concentration of the free metal ion is then determined by the ratio of the metal-ligand complex to the free ligand and the stability constant (K) of the complex. This compound is structurally well-suited for this purpose. Its tridentate nature allows for the formation of stable, well-defined complexes with divalent metal ions. The stability of these complexes is crucial for establishing a reliable metal ion buffer system.

While comprehensive experimental data for this compound is limited, the stability constants can be predicted to be significant based on analogous ligands. The chelate effect, arising from the formation of multiple rings, enhances the stability of its metal complexes compared to those formed by monodentate or bidentate ligands like glycine alone. The table below presents illustrative stability constants for 1:1 complexes of this compound with several biologically relevant divalent metal ions, based on trends observed with similar O,N,O-tridentate ligands.

Interactive Data Table: Illustrative Stability Constants (log K₁) for this compound Complexes Note: These values are illustrative, based on known coordination chemistry principles, as direct experimental values are not widely published.

| Metal Ion | Log K₁ | Coordination Geometry (Predicted) |

|---|---|---|

| Copper (Cu²⁺) | ~11.5 | Distorted Square Pyramidal |

| Nickel (Ni²⁺) | ~9.0 | Octahedral |

| Zinc (Zn²⁺) | ~8.5 | Octahedral / Tetrahedral |

| Cobalt (Co²⁺) | ~8.2 | Octahedral |

| Iron (Fe²⁺) | ~7.8 | Octahedral |

The effective pH range for a this compound-based buffer would be determined by the pKa values of its ionizable groups (carboxylic acid ≈ 2-3, phenolic hydroxyl ≈ 9-10, and the protonated amine). This allows it to potentially buffer metal ions over a broad physiological pH range, making it a candidate for use in complex biological media.

Probes for Metal Homeostasis Research

Metal homeostasis refers to the intricate network of processes that control the uptake, storage, trafficking, and efflux of metal ions within cells and organisms. Disruptions in the homeostasis of metals like iron, copper, and zinc are linked to numerous diseases. Research in this area relies on probes that can detect changes in metal ion concentrations or distribution. Chelating agents are fundamental to the design of such probes.

This compound possesses features that make it a promising scaffold for developing probes for metal homeostasis. Its inherent ability to bind specific metal ions with high affinity allows it to interact with and report on the "labile" or accessible pool of a metal ion within a cell. For example, studies have shown that the simple amino acid glycine can recalibrate cellular iron homeostasis by affecting ferritin degradation researchgate.net. The enhanced chelating ability of this compound, due to its tridentate structure, suggests it could have a more pronounced or specific interaction with cellular metal pools.

Furthermore, the benzyl (B1604629) group provides a site for chemical modification. A common strategy in probe development is to attach a fluorophore to a chelating moiety. The fluorescence of such a probe can be designed to be "turned on" or "turned off" upon binding to a target metal ion, allowing for real-time imaging of metal ion fluxes in living cells. The rigid phenyl ring of this compound could be functionalized without significantly compromising its chelating properties.

Data Table: Potential Applications of this compound in Metal Homeostasis Research

| Structural Feature | Property | Research Application |

| Tridentate {O,N,O} Pocket | High affinity and selectivity for divalent transition metals (e.g., Cu²⁺, Fe²⁺, Zn²⁺) | Perturbing cellular metal balance to study downstream effects; competing with native metalloproteins to identify labile metal pools. |

| Phenyl Ring | Site for chemical modification | Attachment of fluorescent reporters for creating ratiometric or intensity-based metal ion sensors. |

| Amino Acid Backbone | Biocompatibility and potential for cellular uptake via amino acid transporters | Use in live-cell imaging and in vivo studies with reduced toxicity compared to purely synthetic chelators. |

Development of Metal-Based Catalysts (Mechanistic Studies)

Schiff base ligands derived from the condensation of salicylaldehyde (B1680747) and amino acids are known to form metal complexes with significant catalytic activity rroij.comrroij.com. This compound is the reduced, and therefore more flexible, analog of the salicylaldehyde-glycine Schiff base ligand. Metal complexes of this compound maintain the stable O,N,O coordination sphere but possess greater conformational freedom around the metal center, which can be advantageous in catalysis by allowing for easier substrate binding and product release.

Mechanistic studies of reactions catalyzed by such complexes often reveal a cycle involving changes in the metal's oxidation state. For instance, a copper(II) complex of this compound could potentially catalyze aerobic oxidation reactions. In a hypothetical mechanism, the Cu(II) center binds the substrate, which is then oxidized as the copper is reduced to Cu(I). The reduced Cu(I) complex would then be re-oxidized back to Cu(II) by an oxidant like molecular oxygen, completing the catalytic cycle and regenerating the active catalyst. The ligand framework stabilizes the metal ion in its different oxidation states and prevents catalyst degradation.

Data Table: Hypothetical Mechanistic Steps for an Oxidation Reaction Catalyzed by a [Cu(II)-(2-Hydroxybenzyl)glycinate] Complex

| Step | Description | Role of Metal Center | Role of Ligand |

| 1. Catalyst Activation | The initial complex may have a coordinated solvent molecule. | Cu(II) acts as a Lewis acid. | The tridentate ligand provides a stable coordination environment. |

| 2. Substrate Binding | The substrate displaces the solvent molecule and coordinates to the copper center. | Cu(II) binds and polarizes the substrate, increasing its reactivity. | The ligand's steric profile influences which substrates can bind and in what orientation. |

| 3. Electron Transfer | An intramolecular electron transfer occurs from the bound substrate to the metal center. | Cu(II) is reduced to Cu(I). | The O,N,O donor set stabilizes both the Cu(II) and Cu(I) oxidation states, facilitating the redox step. |

| 4. Product Release | The oxidized product dissociates from the Cu(I) center. | The change in oxidation state and coordination number preference facilitates product release. | Ligand flexibility allows the coordination sphere to rearrange to release the product. |

| 5. Catalyst Regeneration | The Cu(I) complex reacts with an oxidant (e.g., O₂) and is re-oxidized to Cu(II). | Cu(I) is oxidized to Cu(II). | The ligand protects the metal center from irreversible side reactions during the re-oxidation step. |

Molecular Interactions and Biochemical Mechanisms of 2 Hydroxybenzyl Glycine

Enzymatic Interactions and Catalytic Modulation

The recognition and binding of glycine (B1666218) derivatives, such as (2-Hydroxybenzyl)glycine, to enzymes are governed by the specific amino acid residues lining the substrate-binding pockets. These interactions are crucial for determining the enzyme's activity, whether it be hydrolase or ligase activity. nih.gov In plant legumains, for instance, conserved glycine residues within the substrate-binding site have been identified as critical determinants of enzymatic function. nih.gov The backbone of glycine-containing molecules, like triglycine, can form stable interactions, such as triple antiparallel β-strands, with loops within the enzyme's substrate recognition site. mdpi.com This interaction is primarily through hydrogen bonds between the glycine backbone and the main-chain of the enzyme. mdpi.comresearchgate.net The lack of a side chain in glycine allows it to bind to substrate binding sites, albeit with potentially lower affinity compared to substrates with more complex side chains. mdpi.com The specific conformation adopted by a glycine derivative within the binding pocket dictates the functional outcome, whether it be agonism or antagonism. medchemexpress.com

This compound and its derivatives can modulate the activity of various enzymes. While specific data on its direct interaction with acyltransferases and decarboxylases is limited in the provided search results, the principles of enzyme modulation by similar small molecules offer relevant insights. For example, in the context of plant legumains, specific glycine residues are key determinants that can differentiate between ligase and protease (hydrolase) activity. nih.gov This suggests that the interaction of glycine derivatives with the enzyme's active site can steer the catalytic outcome. Furthermore, the enzymatic degradation of neuropeptides like oxytocin (B344502) is carried out by oxytocinase, a leucyl/cystinyl aminopeptidase. wikipedia.org Inhibitors of such enzymes, including amastatin (B1665947) and bestatin, demonstrate that small molecules can effectively modulate the activity of peptidases. wikipedia.org This principle extends to other enzymes where glycine derivatives could act as substrates or inhibitors, thereby modulating their catalytic function.

Enzyme-catalyzed reactions involving glycine derivatives are fundamental to many biological processes. The mechanisms often involve the formation of tetrahedral intermediates, and the stability of these intermediates can be a determining factor in the reaction's kinetics. nih.gov For instance, in the nosylation of peptides with N-terminal glycine residues, the stability of the deprotonated mono-nosyl species is a key factor. rsc.org Calculations have shown that this stability is particularly pronounced for glycine because the N- residue can get closer to the SO2 unit. rsc.org The enzymatic hydrolysis of glycosidic bonds, another well-studied area, provides insights into reaction coordinates and transition state mimicry, which are broadly applicable concepts in enzyme catalysis. nih.govresearchgate.net Understanding these mechanisms is crucial for designing specific enzyme inhibitors or modifying enzyme function for biotechnological applications.

Receptor Binding and Signaling Pathway Modulation (In Vitro Mechanistic)

This compound is a known component of compounds that act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.govnih.gov Small molecules can modulate CFTR function through different mechanisms, including acting as potentiators that hold the channel gate open or as correctors that help the protein fold correctly and traffic to the cell surface. cff.org

Some CFTR inhibitors, like GlyH-101 (a glycine hydrazide derivative), are known to occlude the channel pore from the extracellular side in a voltage-dependent manner. nih.gov Others, such as CFTRinh-172, are thought to inhibit CFTR gating allosterically. nih.gov Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric (primary) binding site, inducing a conformational change that alters the protein's activity. researchgate.netresearchgate.net Recent studies on CFTRinh-172 suggest it binds within the pore, inducing conformational changes in transmembrane segments, which supports an allosteric mechanism of action. nih.gov This is a distinct mechanism from orthosteric inhibitors that directly block the pore. nih.gov

Table 1: Mechanistic Details of Selected CFTR Modulators

| Compound | Type of Modulation | Proposed Mechanism of Action |

|---|---|---|

| GlyH-101 | Pore Blocker | Occludes the channel pore from the extracellular side, causing voltage-dependent inhibition. nih.gov |

| CFTRinh-172 | Allosteric Inhibitor | Binds within the inner vestibule of the CFTR pore, inducing conformational changes in transmembrane domains that allosterically inhibit gating. nih.gov |

| Ivacaftor | Potentiator | Binds to the CFTR protein and holds the gate open, allowing for increased chloride ion flow. cff.orgpharmgkb.org |

This table provides an interactive overview of the mechanisms of different CFTR modulators.

The interaction between a ligand like this compound and its receptor is determined by specific amino acid residues within the binding pocket. In the glycine receptor (GlyR), a ligand-gated ion channel, glycine binds at the interface between subunits. nih.gov Key interactions include the formation of a salt bridge between the glycine carboxylate group and a positively charged arginine residue (ARG81). nih.gov The ammonium (B1175870) group of glycine interacts with a negatively charged glutamate (B1630785) residue (GLU173) via a water bridge. nih.gov Other persistent hydrogen bonds are formed with serine (SER145), threonine (THR220), and phenylalanine (PHE175). nih.gov

In the context of CFTR, mutagenesis and electrophysiological studies have been used to identify residues involved in inhibitor binding. For CFTRinh-172, studies have shown that substitution of residues involved in the binding site decreases the apparent affinity of the inhibitor. nih.gov The binding is supported by hydrophobic interactions and a salt bridge between the carboxylate group of the inhibitor and the side chain of a lysine (B10760008) residue. nih.gov Such detailed investigations into amino acid interactions are crucial for understanding the molecular basis of drug action and for the rational design of new, more potent, and specific modulators. frontiersin.org

Table 2: Key Amino Acid Interactions in Glycine Derivative Binding

| Receptor/Enzyme | Ligand/Substrate | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Glycine Receptor (GlyR) | Glycine | ARG81 | Salt-bridge nih.gov |

| GLU173 | Water-bridged hydrogen bond nih.gov | ||

| SER145, THR220, PHE175 | Hydrogen bonds nih.gov | ||

| CFTR | CFTRinh-172 | Lysine 95 | Salt-bridge nih.gov |

| Not specified | Hydrophobic interactions nih.gov |

This interactive table summarizes the specific amino acid interactions that are critical for the binding of glycine and its derivatives to their respective protein targets.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound "this compound" that strictly adheres to the detailed outline provided in your request. The specified subsections require in-depth, specific research data—such as DNA binding mechanisms, protein-ligand interaction thermodynamics, and various molecular modeling results—that are not present in the current body of published research for this particular molecule.

The existing literature primarily focuses on the Schiff base precursor of this compound, which is formed from the condensation of salicylaldehyde (B1680747) and glycine. This research is often centered on the coordination chemistry of this Schiff base with various metal ions and the biological activities of the resulting metal complexes.

Consequently, there is a significant lack of specific data for the isolated compound this compound in the following key areas mandated by the outline:

Molecular Modeling and Computational Chemistry

Molecular Dynamics Simulations:No studies were found that have utilized molecular dynamics simulations to analyze the conformational changes and interaction dynamics of this compound.

Due to the absence of this specific scientific information, constructing a thorough, informative, and scientifically accurate article that strictly follows the requested outline is not feasible at this time. To do so would require fabricating data, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Hydroxybenzyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2-Hydroxybenzyl)glycine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

For a foundational understanding, the NMR spectra of the parent amino acid, glycine (B1666218), are relatively simple. In ¹H NMR, the α-protons typically appear as a singlet, while in ¹³C NMR, signals for the α-carbon and the carboxyl carbon are observed. The introduction of the 2-hydroxybenzyl group to the nitrogen atom significantly increases the complexity and informational content of the NMR spectra.

Expected ¹H NMR signals for this compound would include:

Aromatic Protons: A complex multiplet pattern in the aromatic region of the spectrum (typically 6.5-8.0 ppm) corresponding to the four protons on the substituted benzene (B151609) ring.

Benzylic Protons: A singlet corresponding to the two protons of the methylene (B1212753) (CH₂) bridge connecting the aromatic ring to the glycine nitrogen.

α-Protons: A singlet for the two α-protons of the glycine moiety.

Hydroxyl and Carboxylic Protons: Broad singlets for the phenolic (-OH) and carboxylic acid (-COOH) protons, whose chemical shifts are highly dependent on the solvent and concentration.

Expected ¹³C NMR signals would include:

Distinct signals for the carboxyl carbon, the α-carbon, and the benzylic carbon.

Six unique signals for the carbons of the aromatic ring, including two quaternary carbons (one bearing the hydroxyl group and one attached to the methylene bridge).

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate proton signals with their directly attached carbon atoms, confirming assignments. Furthermore, NMR is pivotal in studying the formation of metal complexes with this compound. Upon coordination with a metal ion, changes in the chemical shifts of nearby protons and carbons provide critical insights into the binding sites and the geometry of the resulting complex.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 7.5 | 115 - 160 |

| Phenolic (Ar-OH) | Variable (broad) | - |

| Benzylic (Ar-CH₂) | ~4.0 - 4.5 | ~50 - 60 |

| Glycine (α-CH₂) | ~3.2 - 3.8 | ~40 - 50 |

| Carboxylic Acid (COOH) | Variable (broad) | 170 - 180 |

Mass Spectrometry Techniques for Identification and Purity Assessment in Research Samples

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of this compound, as well as to assess its purity. The compound has a molecular formula of C₉H₁₁NO₃ and a monoisotopic mass of approximately 181.07 Da. cymitquimica.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition. Techniques like electrospray ionization (ESI) are commonly employed for polar molecules such as amino acid derivatives, as they are soft ionization methods that typically keep the molecule intact, showing a prominent protonated molecular ion [M+H]⁺ at m/z 182.08. acs.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, which can provide further structural confirmation. For protonated amino acids, characteristic fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO). nih.gov For this compound, expected fragmentation would involve:

Loss of the carboxyl group: Cleavage to lose COOH (45 Da) or H₂O and CO (18 + 28 Da).

Cleavage of the benzyl (B1604629) group: Fragmentation at the benzylic C-N bond, potentially leading to a fragment corresponding to the 2-hydroxybenzyl cation (m/z 107).

Cleavage at the N-Cα bond: Fragmentation within the glycine backbone.

The specific fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification in complex mixtures and confirming its structure in research samples.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₂NO₃]⁺ | 182.08 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | [C₉H₁₀NO₂]⁺ | 164.07 | Loss of water from carboxyl group |

| [M+H - H₂O - CO]⁺ | [C₈H₁₀NO]⁺ | 136.08 | Subsequent loss of carbon monoxide |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.05 | 2-Hydroxybenzyl cation |

X-ray Crystallography for Precise Molecular and Complex Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, for this compound. While the parent compound glycine is known to exist in several different crystalline forms, or polymorphs (α, β, γ), each with a distinct crystal structure, the specific polymorphic behavior of this compound would require dedicated investigation. researchgate.neted.ac.uk

To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. This map is used to determine the exact position of each atom.

For this compound, a crystal structure would reveal:

The conformation of the molecule, including the torsion angles around the single bonds.

The intramolecular hydrogen bond, if any, between the phenolic hydroxyl group and the glycine moiety.

The intermolecular hydrogen bonding network involving the carboxylic acid, amine, and hydroxyl functional groups, which dictates how the molecules pack in the crystal lattice.

This technique is also invaluable for characterizing metal complexes of this compound, providing unambiguous details about the metal's coordination number, geometry, and the specific atoms of the ligand that are involved in binding. nih.gov

Chromatographic and Electrophoretic Methods for Separation and Analysis of Research Samples

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in research samples. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. sielc.comsielc.com

Given the polar nature of the amino acid moiety and the nonpolar character of the benzyl group, reversed-phase HPLC (RP-HPLC) is a well-suited technique. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of this compound would be controlled by adjusting the composition of the mobile phase. The presence of the aromatic ring allows for sensitive detection using a UV detector set at the compound's λmax. utwente.nl

For separating complex mixtures or for analyzing charged derivatives, other techniques may be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This method is useful for very polar compounds and uses a polar stationary phase with a primarily organic mobile phase. helixchrom.com

Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that forms an ion pair with the analyte, modifying its retention on a reversed-phase column. nih.gov

Capillary Electrophoresis (CE): This high-resolution technique separates species based on their charge-to-size ratio in an electric field and is particularly useful for analyzing small quantities of charged molecules.

Combining HPLC with mass spectrometry (LC-MS) provides a powerful analytical platform, offering both separation of complex mixtures and definitive identification of the components based on their mass-to-charge ratio.

Insufficient Data Available to Generate Article on this compound in Bioconjugation

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to construct the requested article on the "Bioconjugation and Chemical Biology Applications of this compound." The search did not yield adequate information connecting this specific compound to the detailed applications outlined in the provided structure, including its use in developing linkers, specific chemoselective reaction strategies like thiol-maleimide or click chemistry, site-specific conjugation, or the synthesis of fluorescent and affinity probes for biomacromolecular labeling.

While extensive research exists on the broader topics of bioconjugation and various chemical biology techniques, the direct involvement and detailed application of "this compound" within these specific contexts are not substantially documented in the available resources. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not feasible at this time.

Bioconjugation and Chemical Biology Applications of 2 Hydroxybenzyl Glycine

Applications in Biomacromolecular Labeling for Research Purposes

Protein Modification and Functionalization for In Vitro Studies

The modification of proteins in a site-specific manner is crucial for a variety of in vitro studies, including the investigation of protein function, structure, and interactions. One promising avenue for the application of compounds structurally related to (2-Hydroxybenzyl)glycine is in amide-forming ligations that are dependent on the presence of a glycine (B1666218) residue.

Hydroxymethyl Salicylaldehyde (B1680747) Auxiliary for Glycine-Dependent Ligation:

A notable development in protein ligation involves the use of an O-hydroxymethyl salicylaldehyde ester at the C-terminus of a peptide. This auxiliary enables a specific chemical reaction with a peptide or protein that has an N-terminal glycine. The reaction proceeds through an N,O-acetal intermediate to form a native peptide bond. nih.gov This method provides a powerful tool for protein synthesis and modification.

The key steps of this ligation strategy are:

Preparation of the C-terminal Ester: A peptide is synthesized with a C-terminal O-hydroxymethyl salicylaldehyde ester.

Ligation Reaction: This peptide is then reacted with another peptide or a protein that possesses an N-terminal glycine residue.

Formation of an N,O-acetal Intermediate: The reaction proceeds through the formation of a transient N,O-acetal.

Peptide Bond Formation: The intermediate rearranges to form a stable, native amide bond, effectively ligating the two molecules.

This glycine-dependent ligation highlights the potential for developing highly specific protein modification strategies. While not a direct use of this compound, it underscores the value of the salicylaldehyde moiety in conjunction with glycine for creating specific covalent linkages in proteins.

| Ligation Component 1 | Ligation Component 2 | Key Reactive Groups | Resulting Linkage | Reference |

| Peptide with C-terminal O-hydroxymethyl salicylaldehyde ester | Peptide/Protein with N-terminal glycine | Aldehyde, N-terminal amine | Native peptide bond | nih.gov |

Nucleic Acid Derivatization for Molecular Biology Tools

Currently, there is no available research data or literature that describes the use of this compound or closely related salicylaldehyde derivatives for the derivatization of nucleic acids to create molecular biology tools. This area remains unexplored, and further research would be necessary to determine any potential applications.

Structure Activity Relationship Sar Studies of 2 Hydroxybenzyl Glycine Derivatives Mechanistic Focus

Systematic Modification of the Benzyl (B1604629) Moiety and Glycine (B1666218) Backbone

The core structure of (2-Hydroxybenzyl)glycine offers two primary sites for chemical modification: the benzyl moiety and the glycine backbone. Systematic alterations at these positions have revealed critical insights into the structural requirements for various biological activities.

Benzyl Moiety Modifications: The phenolic hydroxyl group and the aromatic ring of the benzyl moiety are key interaction points. Studies on related compounds, such as 2-hydroxy benzyl hydrazide congeners, have shown that the introduction of various substituents onto the benzene (B151609) ring can significantly modulate biological effects, including antioxidant and antibacterial activities. For instance, the position and nature of substituents can influence the electronic properties and steric bulk of the molecule, thereby affecting its ability to interact with biological targets.

Influence of Substituent Effects on Metal Chelation Properties

The this compound scaffold possesses inherent metal-chelating capabilities due to the presence of the phenolic hydroxyl group, the secondary amine, and the carboxylate group, which can act as donor atoms for metal ions. This property is of significant interest as metal ions play crucial roles in numerous biological processes, and their dysregulation is implicated in various diseases.

The coordination chemistry of N-(2-hydroxybenzyl)amino acids with transition metals like copper(II) has been a subject of investigation. These studies reveal that the ligand typically acts in a tridentate fashion, coordinating with the metal ion through the phenolic oxygen, the amino nitrogen, and one of the carboxylate oxygens. The substituents on the benzyl ring can exert electronic and steric effects that influence the stability and geometry of the resulting metal complexes. For example, electron-donating groups on the aromatic ring can increase the electron density on the phenolic oxygen, potentially enhancing the metal-binding affinity. Conversely, bulky substituents near the coordination sites may hinder the formation of stable metal chelates.

The ability of these compounds to chelate metal ions is also relevant to their potential antioxidant activity. By sequestering pro-oxidant metal ions like copper and iron, this compound derivatives can inhibit the formation of reactive oxygen species.

Correlation of Structural Features with Molecular Interaction Mechanisms (e.g., enzyme kinetics, binding affinities)

Understanding how the structural features of this compound derivatives correlate with their interactions at a molecular level is paramount for rational drug design. This involves studying their effects on enzyme kinetics and determining their binding affinities for specific biological targets.

While specific enzyme inhibition data for a broad range of this compound derivatives is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights. For instance, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase has demonstrated that modifications to the 2-hydroxybenzyl portion of the molecule can lead to significant changes in inhibitory potency, with some derivatives exhibiting nanomolar efficacy.

Molecular docking studies on related 2-hydroxy benzyl hydrazide derivatives have been used to predict their binding modes within the active sites of enzymes, providing a theoretical basis for their observed biological activities. These computational approaches help to visualize the key hydrogen bonding and hydrophobic interactions that govern ligand-receptor recognition. The general principle is that the 2-hydroxybenzyl group can engage in hydrogen bonding via its hydroxyl group and pi-stacking interactions through its aromatic ring, while the glycine moiety can form crucial salt bridges and hydrogen bonds with the target protein.

Rational Design Principles for Modulating Specific Molecular Recognition Events

The insights gained from SAR studies provide a foundation for the rational design of this compound derivatives with tailored biological activities. The goal is to optimize the molecule's structure to enhance its interaction with a specific biological target while minimizing off-target effects.

Key principles in the rational design of these derivatives include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For example, the glycine backbone could be replaced with other amino acids to alter conformational preferences and introduce new interaction points.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design ligands that fit precisely into the binding site. This involves optimizing hydrophobic, electrostatic, and hydrogen-bonding interactions.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then linked together or grown to create more potent lead compounds. The 2-hydroxybenzyl and glycine moieties can be considered as fragments that can be optimized independently.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to fine-tune its pharmacological profile for a desired therapeutic application.

Computational QSAR Approaches for Predicting and Optimizing Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound derivatives are not widely reported, the principles of this approach are highly applicable to this class of compounds.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized this compound derivatives. This allows for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted potency for synthesis and experimental testing, thereby accelerating the drug discovery process.

Below is an interactive data table summarizing the hypothetical effects of substituents on the activity of this compound derivatives based on general SAR principles.

| Derivative | R1 (Benzyl Ring) | R2 (Glycine N) | Predicted Activity | Rationale |

| 1 | H | H | Moderate | Parent compound with baseline activity. |

| 2 | 4-Cl | H | Increased | Electron-withdrawing group may enhance binding affinity. |

| 3 | 4-OCH3 | H | Decreased | Electron-donating group may reduce binding affinity. |

| 4 | H | CH3 | Variable | N-methylation can affect solubility and steric interactions. |

| 5 | 3,5-di-Cl | H | Increased | Multiple electron-withdrawing groups may significantly enhance activity. |

| 6 | 4-OH | H | Increased | Additional hydrogen bond donor may improve target interaction. |

Future Research Directions and Unexplored Avenues for 2 Hydroxybenzyl Glycine

Investigation of Novel Synthetic Pathways and Sustainable Production Methods

The development of efficient and environmentally benign methods for synthesizing (2-Hydroxybenzyl)glycine and its derivatives is paramount for facilitating broader research and potential commercial application. Future investigations should prioritize moving beyond conventional laboratory-scale syntheses to more sustainable and scalable approaches.

Key research objectives include:

Biocatalytic Synthesis: Exploring the use of enzymes or whole-cell systems to catalyze the formation of this compound. This could involve engineering metabolic pathways in microorganisms to produce the compound from simple precursors, a strategy that has shown success for other novel biomolecules. acs.org

Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of aqueous reaction media, ultrasonic irradiation, or mechanochemistry. researchgate.net These methods can lead to higher yields, shorter reaction times, and a reduction in hazardous waste compared to traditional organic synthesis. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control, allowing for the efficient production of the target molecule with high purity.

| Synthetic Approach | Potential Advantages | Key Research Challenge | Relevant Precedent |

|---|---|---|---|

| Biocatalysis / Pathway Engineering | High stereoselectivity, mild reaction conditions, use of renewable feedstocks. | Identification or engineering of suitable enzymes (e.g., transaminases, hydroxylases). | Engineered plant pathways for novel biopesticides. acs.org |

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced energy consumption, potential for novel reactivity. | Optimizing grinding conditions (frequency, time) and catalytic systems. | Mechanochemical synthesis of various chromene derivatives. |

| Ultrasonic-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced mass transfer. | Ensuring consistent energy distribution in large-scale reactors. | Glycine-catalyzed synthesis of 2-amino-4H-chromenes in aqueous media. researchgate.net |

| Continuous Flow Synthesis | Precise control over reaction parameters, improved safety, ease of scalability. | Development of robust reactor setups and purification protocols. | Widespread adoption in pharmaceutical manufacturing for improved efficiency. |

Exploration of Previously Uncharacterized Metal Ion Interactions

The glycine (B1666218) backbone and the phenolic hydroxyl group of this compound provide multiple coordination sites for metal ions. The interaction with metal ions can significantly influence the compound's structure, stability, and biological activity. While the coordination chemistry of glycine with various metal ions has been studied, the influence of the 2-hydroxybenzyl substituent remains largely unexplored. nih.govnih.gov

Future research should focus on:

Coordination Chemistry: Systematically studying the complexation of this compound with a range of physiologically and environmentally relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺). nih.gov This includes determining binding affinities, stoichiometry, and the three-dimensional structures of the resulting metal complexes.

Spectroscopic and Crystallographic Analysis: Utilizing techniques such as X-ray crystallography, NMR, UV-Vis, and IR spectroscopy to characterize the coordination modes. Such studies can reveal how the interplay between the amino-acid and phenol (B47542) moieties dictates metal binding, which is expected to differ from simple glycine. nih.gov

Influence on Redox Activity: Investigating whether metal coordination modulates the redox properties of the phenolic group, which could have implications for its potential antioxidant or pro-oxidant activities.

Discovery of New Biological Targets and Mechanistic Pathways

The structural similarity of this compound to the neurotransmitter glycine suggests that it may interact with biological targets within the central nervous system. nih.gov Research on derivatives of glycine has identified inhibitors of glycine transporters (GlyT1 and GlyT2), which are important targets for neurological disorders. nih.govnih.govnih.gov This precedent provides a strong rationale for investigating this compound in a similar context.

Promising avenues for exploration include:

Glycine Transporter Modulation: Screening this compound and its derivatives for inhibitory or modulatory activity against GlyT1 and GlyT2. nih.govnih.gov Identifying new chemical scaffolds for these transporters is of significant interest for drug development. nih.gov

Antimicrobial Activity: Exploring the potential of this compound as an antimicrobial agent. Glycine-rich peptides are known to have antimicrobial properties, and the addition of a lipophilic benzyl (B1604629) group could enhance interactions with bacterial cell membranes. mdpi.com

Enzyme Inhibition: Investigating the compound as a potential inhibitor of enzymes where glycine or phenolic compounds are known to play a role in substrate recognition or catalysis.

Neuroprotection: Assessing the potential neuroprotective effects of the compound in cellular models of neurodegenerative diseases, building on the known roles of glycine in neurotransmission. cds-bsx.com

Advanced Computational Studies for Predictive Modeling and Drug Design Principles

Computational chemistry offers powerful tools to predict the properties of this compound and to guide the design of new analogs with enhanced activity. nih.gov Advanced computational studies can provide insights that are difficult to obtain through experimental methods alone, accelerating the research and development process.

Future computational work could involve:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to determine the stable conformations of this compound and its metal complexes in different environments (gas phase, aqueous solution). researchgate.netrsc.org

Molecular Docking and Dynamics: Performing molecular docking simulations to predict the binding modes of this compound to potential biological targets like glycine transporters. nih.gov Subsequent molecular dynamics (MD) simulations can be used to assess the stability of these interactions and elucidate binding mechanisms.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of this compound derivatives with their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Fragment-Based Drug Design (FBDD): Utilizing the this compound scaffold as a starting point in FBDD campaigns. nih.gov The individual fragments (2-hydroxybenzyl and glycine) can be computationally optimized or combined with other fragments to design novel ligands for various biological targets. nih.gov

| Computational Method | Research Application for this compound | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and vibrational frequencies. | Relative stabilities of conformers, prediction of spectroscopic properties, understanding metal-ligand bonding. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulation of the compound's behavior over time in a biological environment (e.g., with a protein or in a membrane). | Binding stability, identification of key intermolecular interactions, conformational changes upon binding. |